molecular formula C22H16N2O2 B5565935 8-quinolinyl diphenylcarbamate

8-quinolinyl diphenylcarbamate

Cat. No. B5565935
M. Wt: 340.4 g/mol
InChI Key: ZBBZXRWOENAACT-UHFFFAOYSA-N
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Description

“8-quinolinyl diphenylcarbamate” is a chemical compound with the molecular formula C22H16N2O2 . It’s a derivative of quinoline, a heterocyclic aromatic organic compound that is a colorless hygroscopic liquid .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “8-quinolinyl diphenylcarbamate” consists of a quinoline ring attached to a diphenylcarbamate group . The exact structure and arrangement of atoms within the molecule can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. They have been used as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization . The exact chemical reactions involving “8-quinolinyl diphenylcarbamate” would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-quinolinyl diphenylcarbamate” would depend on its molecular structure. As a derivative of quinoline, it likely shares some of the properties of quinoline, which is a colorless hygroscopic liquid . The exact properties can be determined using various analytical techniques.

Scientific Research Applications

Synthetic Organic Chemistry

Quinolines are important compounds in synthetic organic chemistry . They are used in various synthesis methods, including microwave synthesis, one-pot reactions, solvent-free reaction conditions, and photocatalytic synthesis .

Medicinal Chemistry

Quinolines have a variety of applications in medicinal chemistry . They are used in the development of new drugs due to their diverse spectrum of biological activities .

Antifungal Activity

Quinolines and their derivatives have been found to exhibit antifungal activity . This makes them valuable in the development of antifungal drugs.

Anti-inflammatory Activity

Quinolines also show anti-inflammatory activity . This property is useful in the creation of drugs for conditions that involve inflammation.

Anti-Diabetes Activity

Some quinolines have been found to exhibit anti-diabetes activity . This means they could potentially be used in the treatment of diabetes.

Anti-Alzheimer’s Disease Activity

Quinolines have been found to have anti-Alzheimer’s disease activity . This suggests they could be used in the development of drugs for Alzheimer’s disease.

Antioxidant Activity

Quinolines exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Diuretic Activity

Some quinolines have diuretic activity . Diuretics are substances that help promote diuresis, the increased production of urine.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research could focus on developing new synthesis methods, exploring their biological activities, and designing new drugs based on these compounds .

properties

IUPAC Name

quinolin-8-yl N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-22(26-20-15-7-9-17-10-8-16-23-21(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZXRWOENAACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-8-yl diphenylcarbamate

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